N-(4-methyl-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Description
N-(4-methyl-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine: is a complex organic compound characterized by its unique structure, which includes nitro groups and a benzoxadiazole ring
Properties
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O5/c1-7-2-3-8(6-11(7)17(19)20)14-10-5-4-9-12(16-23-15-9)13(10)18(21)22/h2-6,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLWCOJYYMIEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps:
Amination: The nitro compound is then subjected to amination, where an amine group is introduced. This can be done using reagents like ammonia or amines under controlled conditions.
Cyclization: The formation of the benzoxadiazole ring is achieved through cyclization reactions, often involving the use of dehydrating agents or catalysts to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups under the influence of electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Halogens, sulfonic acids, and other electrophiles.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methyl-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a fluorescent probe due to the presence of the benzoxadiazole ring, which exhibits fluorescence properties. It can be employed in imaging studies to track biological processes at the molecular level.
Medicine
Potential applications in medicine include the development of new drugs or diagnostic agents. The compound’s ability to interact with biological molecules makes it a candidate for further investigation in drug discovery.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the nitro and benzoxadiazole groups.
Mechanism of Action
The mechanism by which N-(4-methyl-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the benzoxadiazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-nitrophenyl)-4-nitroaniline
- 4-methyl-3-nitrophenyl-2,1,3-benzoxadiazole
Uniqueness
Compared to similar compounds, N-(4-methyl-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine stands out due to the presence of both nitro groups and the benzoxadiazole ring, which confer unique chemical and physical properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
